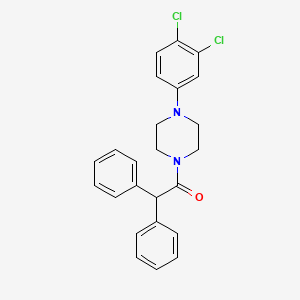
N-(2,5-difluorobenzyl)-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorobenzyl)-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as DFI-1, and it has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of DFI-1 involves its binding to the proteasome, which is a large protein complex responsible for the degradation of damaged or misfolded proteins. DFI-1 binds to the proteasome and inhibits its activity, leading to the accumulation of damaged or misfolded proteins and ultimately leading to cell death.
Biochemical and Physiological Effects:
DFI-1 has been shown to have various biochemical and physiological effects, including inhibition of proteasome activity, reduction of oxidative stress and inflammation, and induction of apoptosis. Inhibition of proteasome activity leads to the accumulation of damaged or misfolded proteins, which ultimately leads to cell death. Reduction of oxidative stress and inflammation leads to the protection of cells from damage caused by free radicals and inflammation. Induction of apoptosis leads to the programmed cell death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DFI-1 has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate the blood-brain barrier, and its low toxicity. However, DFI-1 also has some limitations, including its limited solubility in aqueous solutions and its instability under certain conditions.
Orientations Futures
There are several future directions for the research on DFI-1, including the development of more efficient synthesis methods, the identification of new targets for DFI-1, and the investigation of its potential applications in other fields of research. The development of more efficient synthesis methods will allow for the production of larger quantities of DFI-1, which will facilitate further research. The identification of new targets for DFI-1 will expand its potential applications in various fields of research. The investigation of its potential applications in other fields of research, such as cardiovascular diseases and metabolic disorders, will provide new insights into the therapeutic potential of this compound.
Méthodes De Synthèse
DFI-1 can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction between 2,5-difluorobenzylboronic acid and 2-fluoroaniline in the presence of a palladium catalyst and a base. Buchwald-Hartwig amination involves the reaction between 2,5-difluorobenzyl chloride and 2-fluoroaniline in the presence of a palladium catalyst and a base. Sonogashira coupling reaction involves the reaction between 2,5-difluorobenzyl bromide and 2-fluoroaniline in the presence of a copper catalyst and a base.
Applications De Recherche Scientifique
DFI-1 has been extensively studied for its potential applications in various fields of research, including cancer treatment, neurodegenerative diseases, and infectious diseases. In cancer treatment, DFI-1 has been shown to inhibit the growth and proliferation of cancer cells by targeting the proteasome pathway. In neurodegenerative diseases, DFI-1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, DFI-1 has been shown to inhibit the growth of bacteria by targeting the bacterial proteasome.
Propriétés
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3/c21-14-8-9-16(22)13(10-14)11-24-18-5-3-7-19-15(18)12-25-26(19)20-6-2-1-4-17(20)23/h1-2,4,6,8-10,12,18,24H,3,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNOLOUABYULBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=C3F)NCC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6130229.png)
![N-cycloheptyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6130233.png)

![2-methoxy-2-phenyl-N-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6130246.png)
![3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6130264.png)
![1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine](/img/structure/B6130281.png)
![4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130285.png)
![2-(4-morpholinylcarbonyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6130291.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B6130292.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide](/img/structure/B6130297.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6130302.png)
![1-(cyclohexylmethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6130308.png)

